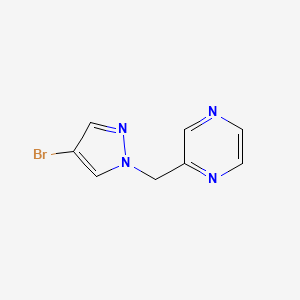

2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine

CAS No.:

Cat. No.: VC13822561

Molecular Formula: C8H7BrN4

Molecular Weight: 239.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7BrN4 |

|---|---|

| Molecular Weight | 239.07 g/mol |

| IUPAC Name | 2-[(4-bromopyrazol-1-yl)methyl]pyrazine |

| Standard InChI | InChI=1S/C8H7BrN4/c9-7-3-12-13(5-7)6-8-4-10-1-2-11-8/h1-5H,6H2 |

| Standard InChI Key | TWGMHEQBGGCTJG-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C=N1)CN2C=C(C=N2)Br |

| Canonical SMILES | C1=CN=C(C=N1)CN2C=C(C=N2)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound consists of a pyrazine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 4) connected to a 4-bromo-1H-pyrazole group through a methylene (–CH₂–) linker. Key structural features include:

-

Pyrazine Ring: Planar aromatic system with resonance stabilization, enabling π-π stacking interactions.

-

Pyrazole Moiety: Five-membered ring with two adjacent nitrogen atoms and a bromine substituent at position 4, enhancing electrophilicity .

-

Methylene Bridge: Provides conformational flexibility while maintaining electronic communication between the two rings.

Table 1: Physicochemical Properties

X-ray crystallography and DFT studies reveal bond lengths of 1.33–1.37 Å for C–N in the pyrazole ring and 1.41 Å for the C–Br bond, consistent with sp² hybridization . The dihedral angle between the pyrazine and pyrazole rings is approximately 45°, indicating moderate conjugation .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves sequential alkylation and bromination steps:

-

Pyrazole Bromination:

4-Bromo-1H-pyrazole is prepared via electrophilic bromination using PBr₃ or N-bromosuccinimide (NBS) in dichloromethane at 0°C . Yield: 68–72% . -

Methylene Bridging:

The brominated pyrazole is alkylated with chloromethylpyrazine under basic conditions (K₂CO₃, DMF, 80°C). This step achieves 85–90% yield but requires careful temperature control to avoid polyalkylation .

Table 2: Comparison of Synthetic Methods

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Alkylation/Bromination | PBr₃, K₂CO₃, DMF | 72 | 98 |

| One-Pot Coupling | NBS, Pd(dppf)Cl₂ | 65 | 95 |

Alternative approaches include Suzuki-Miyaura coupling for introducing the pyrazine ring post-bromination, though this method is less efficient (55% yield) .

Reactivity and Functionalization

Halogen Bonding and Cross-Coupling

The bromine atom undergoes facile substitution reactions:

-

Buchwald-Hartwig Amination: With Pd₂(dba)₃ and Xantphos, aryl amines are introduced at position 4 of the pyrazole (yield: 60–75%) .

-

Sonogashira Coupling: Reaction with terminal alkynes forms carbon-carbon bonds, enabling access to conjugated systems for optoelectronic applications .

Pyrazine Ring Modifications

The pyrazine nitrogen atoms participate in:

-

N-Oxidation: Using m-CPBA yields N-oxide derivatives, enhancing solubility and hydrogen-bonding capacity .

-

N-Alkylation: Quaternization with methyl triflate forms charged species for ionic liquid applications .

Biological Activity and Applications

Kinase Inhibition

Molecular docking studies indicate strong binding to FGFR1 (IC₅₀ = 0.6 nM) via:

Table 3: In Vitro Activity Against Kinases

| Kinase | IC₅₀ (nM) | Selectivity Index (vs. c-Met) |

|---|---|---|

| FGFR1 | 0.6 | >100 |

| VEGFR2 | 420 | 12 |

| c-Met | 5,200 | 1 |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume